REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])[C:2]#[CH:3].S(=O)(=O)(O)[OH:11]>CO.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[O:11]=[C:2]([CH3:3])[CH2:1][O:4][CH2:5][C:6]([O:8][CH3:9])=[O:7] |f:3.4.5|
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Name
|
|
Quantity
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56 g
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Type
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reactant
|
Smiles
|
C(C#C)OCC(=O)OC
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
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1 h
|
Type
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CONCENTRATION
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Details
|
concentrated to a volume of 200 mL
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Type
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ADDITION
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Details
|
treated with 1M HCl (500 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (thrice, 300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane layers were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISTILLATION
|
Details
|
distilled (65-95° C. at 1 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(COCC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |